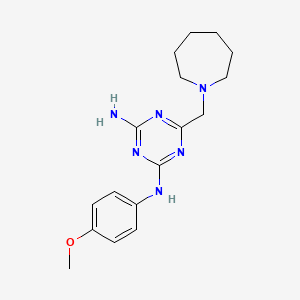

6-(1-azepanylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1-azepanylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as AZT, is a potent inhibitor of the reverse transcriptase enzyme. This compound has been extensively studied for its potential use in the treatment of viral infections, particularly HIV/AIDS.

Wissenschaftliche Forschungsanwendungen

- This compound has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and DNA replication processes. Further studies are needed to explore its mechanism of action and potential clinical applications .

- The compound’s chemical structure suggests it may possess antimicrobial activity. Scientists have explored its effectiveness against bacteria, fungi, and other pathogens. Investigating its mode of action and potential applications in drug development or surface coatings could be valuable .

- PDT is a non-invasive treatment for cancer and other diseases. Photosensitizers like this compound are activated by light, generating reactive oxygen species that selectively destroy abnormal cells. Researchers are studying its PDT potential, especially in localized cancer treatment .

- The triazine core in this compound makes it interesting for organic electronics. It could serve as a building block for light-emitting diodes (LEDs), solar cells, and field-effect transistors. Its electron-accepting properties are particularly relevant in these applications .

- Researchers have explored using this compound as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its absorption properties in the visible spectrum make it suitable for enhancing light absorption and electron transfer in these energy-conversion devices .

- The nitrogen-rich triazine scaffold can act as a chelating agent, binding to metal ions. This property has potential applications in environmental remediation, catalysis, and metal extraction processes .

Anticancer Activity

Antimicrobial Properties

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Dye Sensitization in Solar Cells

Metal Ion Chelation

Eigenschaften

IUPAC Name |

6-(azepan-1-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-24-14-8-6-13(7-9-14)19-17-21-15(20-16(18)22-17)12-23-10-4-2-3-5-11-23/h6-9H,2-5,10-12H2,1H3,(H3,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFURYBPHNYFIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)

![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)

![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)

![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)

![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)